molecular formula C8H9F3N2O2S B1411767 N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2108822-19-9

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1411767
CAS No.: 2108822-19-9
M. Wt: 254.23 g/mol
InChI Key: DMUHBHPDGNWCTE-UHFFFAOYSA-N
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Description

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto the pyridine ring. One common method involves the reaction of 2,6-dimethylpyridine with trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,2-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
  • N,2-dimethyl-6-(trifluoromethyl)pyridine-3-thiol
  • N,2-dimethyl-6-(trifluoromethyl)pyridine-3-phosphate

Uniqueness

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide group provides opportunities for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-5-6(16(14,15)12-2)3-4-7(13-5)8(9,10)11/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUHBHPDGNWCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 2
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 3
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 4
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 5
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 6
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide

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